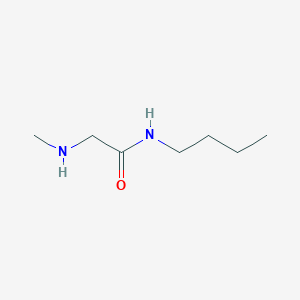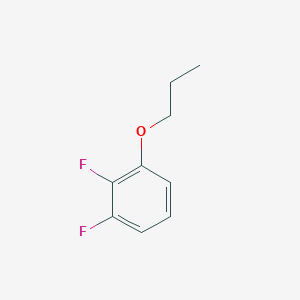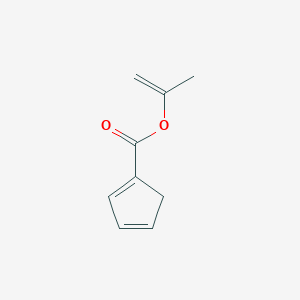![molecular formula C30H64O8Si4 B054252 (1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol CAS No. 123270-13-3](/img/structure/B54252.png)
(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a complex organic compound derived from myo-inositol, a type of sugar alcohol This compound is characterized by the presence of tetraisopropyl-1,3-disiloxanediyl groups attached to the myo-inositol core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol molecule. The process begins with the selective protection of the 1,6 and 3,4 positions using tetraisopropyl-1,3-disiloxanediyl groups. This is achieved through a series of reactions involving silylation agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like imidazole to facilitate the silylation process.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., bromides, chlorides), alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways due to its structural similarity to inositol phosphates, which are important secondary messengers.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting inositol-related pathways.
Industry: Potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is largely dependent on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways. The compound’s silyl groups can also influence its reactivity and interactions with other molecules, potentially affecting its biological activity.
類似化合物との比較
- 1,2:5,6-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- 1,3:4,5-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
Comparison: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is unique due to the specific positioning of the silyl groups, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different stereochemical properties and reactivity patterns, making it a valuable compound for studying the effects of structural variations on chemical and biological behavior.
特性
CAS番号 |
123270-13-3 |
|---|---|
分子式 |
C30H64O8Si4 |
分子量 |
665.2 g/mol |
IUPAC名 |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
InChIキー |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
異性体SMILES |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
同義語 |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)


![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)





![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
